molecular formula C30H27NO3 B4303095 9-(2-furyl)-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

9-(2-furyl)-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

Cat. No. B4303095
M. Wt: 449.5 g/mol
InChI Key: QRFJIXQSKWMRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-furyl)-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an attractive target for further investigation.

Mechanism of Action

The mechanism of action of 9-(2-furyl)-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is not yet fully understood. However, studies have suggested that this compound may interact with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 9-(2-furyl)-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 9-(2-furyl)-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one in lab experiments is its unique structure and properties, which make it a valuable tool for studying various biological processes. However, one limitation is that further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are many potential future directions for research on 9-(2-furyl)-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one. One area of interest is in the development of new therapeutic agents for various diseases, including cancer and inflammatory disorders. Additionally, this compound could be used as a tool for studying various biological processes, such as cell signaling and gene expression. Further research is needed to fully understand the potential applications of this compound in scientific research.
In conclusion, 9-(2-furyl)-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a unique chemical compound with potential applications in various scientific research areas. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.

Scientific Research Applications

The unique structure and properties of 9-(2-furyl)-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one make it a promising candidate for various scientific research applications. One potential area of interest is in the field of medicinal chemistry, where this compound could be studied for its potential therapeutic effects.

properties

IUPAC Name

9-(furan-2-yl)-12-(4-propoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27NO3/c1-2-15-33-22-12-9-20(10-13-22)28-29-23-7-4-3-6-19(23)11-14-24(29)31-25-17-21(18-26(32)30(25)28)27-8-5-16-34-27/h3-14,16,21,28,31H,2,15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFJIXQSKWMRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=C2C6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(furan-2-yl)-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(2-furyl)-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
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9-(2-furyl)-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
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9-(2-furyl)-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
Reactant of Route 4
9-(2-furyl)-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
Reactant of Route 5
9-(2-furyl)-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
Reactant of Route 6
9-(2-furyl)-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

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